

Application Notes and Protocols for Ligand Attachment Using Boc-NH-PEG1-OH

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Compound of Interest		
Compound Name:	Boc-NH-PEG1-OH	
Cat. No.:	B558636	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Boc-NH-PEG1-OH**, a heterobifunctional linker, for the covalent attachment of ligands to various substrates. This linker is particularly valuable in bioconjugation, drug delivery, and surface modification applications where a short, hydrophilic spacer is desired. The protocols outlined below detail the necessary steps for activating the linker, conjugating it to a ligand, and attaching the ligand-linker construct to a functionalized surface or protein.

Introduction to Boc-NH-PEG1-OH

Boc-NH-PEG1-OH is a versatile chemical tool featuring a Boc (tert-butyloxycarbonyl) protected primary amine and a terminal hydroxyl group, separated by a single polyethylene glycol (PEG) unit. This structure offers several advantages for bioconjugation:

- Controlled Reactivity: The Boc protecting group allows for selective deprotection of the amine, enabling directional and controlled conjugation strategies.
- Hydrophilic Spacer: The short PEG spacer enhances the water solubility of hydrophobic molecules and provides a flexible linkage, which can improve the bioavailability and reduce the immunogenicity of the conjugated molecule.[1][2]
- Bifunctionality: The presence of two distinct functional groups (amine and hydroxyl) allows for a two-stage conjugation process, minimizing undesirable side reactions.



Core Applications

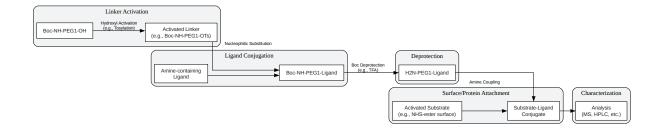
The unique properties of **Boc-NH-PEG1-OH** make it suitable for a range of applications in research and drug development, including:

- PROTAC® Synthesis: It can be used as a linker to connect a target-binding ligand and an E3 ligase-binding ligand in the formation of Proteolysis Targeting Chimeras (PROTACs).[3][4]
- Antibody-Drug Conjugates (ADCs): The linker can be employed to attach cytotoxic drugs to antibodies for targeted cancer therapy.[5]
- Surface Functionalization: Ligands can be tethered to surfaces of nanoparticles, beads, or biosensors to facilitate specific binding events.
- Peptide and Protein Modification: The linker can be used to modify peptides and proteins to enhance their therapeutic properties.[6]

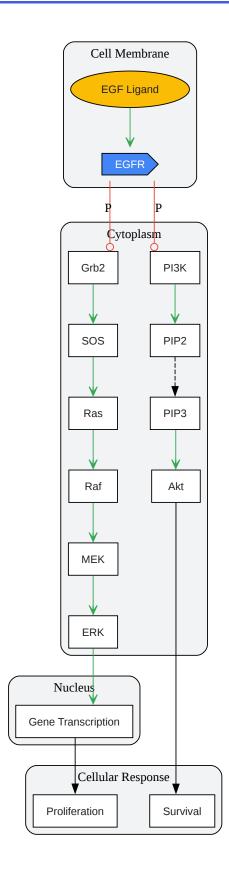
Experimental Workflow Overview

The overall strategy for ligand attachment using **Boc-NH-PEG1-OH** involves a series of sequential steps. The following diagram illustrates the general experimental workflow.









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